

## GSK761 as an SP140 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK761    |           |
| Cat. No.:            | B10857121 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Speckled Protein 140 (SP140) is an epigenetic "reader" protein predominantly expressed in immune cells that has emerged as a key regulator of inflammatory responses. Genetic variations in the SP140 locus have been strongly associated with an increased risk for several autoimmune and inflammatory diseases, including Crohn's disease, multiple sclerosis, and rheumatoid arthritis. This has positioned SP140 as a compelling therapeutic target. This technical guide provides a comprehensive overview of **GSK761**, the first-in-class, potent, and selective small molecule inhibitor of SP140. We will delve into its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols for the assays used in its characterization.

## **Introduction to SP140**

SP140 is a member of the Speckled Protein (SP) family, which also includes SP100, SP110, and SP140L.[1] These proteins are characterized by the presence of a SAND domain, a plant homeodomain (PHD) finger, and a bromodomain.[2] The bromodomain of SP140 recognizes and binds to acetylated lysine residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.[3] By binding to chromatin, SP140 can influence the accessibility of DNA to transcription factors and the transcriptional machinery, thereby modulating the expression of target genes.[3]

Functionally, SP140 acts as a transcriptional repressor, playing a crucial role in maintaining macrophage identity and regulating inflammatory gene programs.[4][5] In inflammatory



macrophages, SP140 is recruited to the transcription start sites of pro-inflammatory cytokine and chemokine genes.[4] Its expression is upregulated in the intestinal mucosa of Crohn's disease patients and in other inflammatory conditions, highlighting its pathogenic role.[3][4]

## **GSK761:** A Selective SP140 Inhibitor

**GSK761** was identified as the first small molecule inhibitor of SP140.[4][6] It demonstrates high potency and selectivity for SP140, enabling the specific interrogation of SP140 function.

# **Biochemical and Cellular Potency**

The inhibitory activity of **GSK761** has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value           | Assay Type                                                                        | Cell/System          | Reference        |
|-----------|-----------------|-----------------------------------------------------------------------------------|----------------------|------------------|
| IC50      | 77.79 ± 8.27 nM | Fluorescence Polarization (FP) Competition Assay                                  | Recombinant<br>SP140 | [6][7][8][9][10] |
| Kd        | 41.07 ± 1.42 nM | Fluorescence Polarization (FP) Binding Assay (using GSK064, a fluorescent analog) | Recombinant<br>SP140 | [6]              |

## **Mechanism of Action**

**GSK761** exerts its inhibitory effect by directly binding to the bromodomain of SP140, thereby preventing its engagement with acetylated histones on the chromatin. This disruption of SP140's "reader" function leads to a reduction in its recruitment to the regulatory regions of target genes.[4] Consequently, the transcription of a specific set of pro-inflammatory genes is suppressed.



The proposed mechanism of action for **GSK761** is depicted in the following signaling pathway diagram:





Click to download full resolution via product page

Caption: Mechanism of **GSK761** action on the SP140 signaling pathway.

# **Preclinical Findings**

Preclinical studies have demonstrated the significant anti-inflammatory effects of **GSK761** in various in vitro models of immune cell function.

## **Effects on Macrophages**

Macrophages are key players in the inflammatory process, and their dysregulation is central to many autoimmune diseases. SP140 inhibition with **GSK761** has been shown to modulate macrophage function profoundly:

- Reduced Inflammatory Macrophage Differentiation: GSK761 treatment reduces the differentiation of monocytes into pro-inflammatory M1 macrophages.[4][11]
- Suppression of Pro-inflammatory Cytokines: In lipopolysaccharide (LPS)-stimulated macrophages, GSK761 significantly decreases the production of key pro-inflammatory cytokines, including TNF, IL-6, IL-1β, and IL-12p70.[4][7][8]
- Induction of Regulatory Macrophages: Treatment with GSK761 promotes the generation of CD206+ regulatory macrophages, which are associated with the resolution of inflammation.
   [4][10]
- Inhibition of Cytokine Expression in Crohn's Disease Mucosal Macrophages: GSK761
  inhibits the spontaneous expression of TNF, IL-6, and IL-10 by CD14+ macrophages isolated
  from the intestinal mucosa of Crohn's disease patients.[4][7][11]

## **Effects on Dendritic Cells**

Dendritic cells (DCs) are critical for initiating adaptive immune responses. SP140 inhibition by **GSK761** also impacts DC function:

 Inhibition of DC Maturation: GSK761 inhibits the maturation of DCs, as evidenced by the reduced expression of the maturation marker CD83 and co-stimulatory molecules CD80 and CD86.[12]



- Reduced Pro-inflammatory Cytokine Production: Similar to its effect on macrophages,
   GSK761 reduces the LPS-induced production of TNF, IL-6, and IL-1β in DCs.[12]
- Promotion of Tolerogenic T-cell Responses: T-cells stimulated by GSK761-treated DCs show a preferential generation of regulatory T-cells (Tregs), as indicated by increased FOXP3 expression.[6]

### **Effects in Glioma Models**

Recent studies have explored the role of SP140 in cancer. In glioma cell lines, **GSK761** has been shown to:

- Suppress the expression of TRIM22 and inhibit the PI3K/AKT signaling pathway.[13]
- Restrain glioma cell proliferation, migration, and invasion.[13]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the characterization of **GSK761**.

# Fluorescence Polarization (FP) Competition Assay for IC50 Determination

This assay measures the ability of a test compound (**GSK761**) to displace a fluorescently labeled probe (GSK064) from its target protein (SP140).





Click to download full resolution via product page

Caption: Experimental workflow for the Fluorescence Polarization assay.



#### Protocol:

- Reagents and Materials:
  - Recombinant human SP140 protein.
  - GSK064 (fluorescently labeled GSK761).
  - GSK761 (test compound).
  - Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
  - 384-well black, low-volume microplates.
  - Fluorescence polarization plate reader.
- Procedure:
  - 1. Prepare serial dilutions of **GSK761** in assay buffer.
  - 2. In a 384-well plate, add recombinant SP140 to a final concentration that gives a robust FP signal with GSK064.
  - 3. Add GSK064 to a final concentration typically at or below its Kd.
  - 4. Add the serially diluted **GSK761** to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no SP140 (minimum polarization).
  - 5. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
  - 6. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore on GSK064.
- Data Analysis:
  - 1. Plot the FP values against the logarithm of the **GSK761** concentration.



2. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of **GSK761** that causes a 50% reduction in the FP signal.

# **Chromatin Immunoprecipitation (ChIP) Assay**

ChIP is used to investigate the interaction of proteins with specific genomic regions in the context of the cell. This protocol outlines how to assess the effect of **GSK761** on SP140 binding to chromatin.





Click to download full resolution via product page

Caption: Experimental workflow for the Chromatin Immunoprecipitation assay.



#### Protocol:

| • | Reagents | and | Materials: |
|---|----------|-----|------------|
|---|----------|-----|------------|

- Cultured cells (e.g., human monocyte-derived macrophages).
- GSK761 and DMSO (vehicle control).
- Formaldehyde (for crosslinking).
- Glycine (to quench crosslinking).
- Lysis and sonication buffers.
- Anti-SP140 antibody and control IgG.
- Protein A/G magnetic beads.
- Wash buffers.
- Elution buffer.
- RNase A and Proteinase K.
- DNA purification kit.
- Reagents for qPCR or library preparation for ChIP-seq.

#### Procedure:

- 1. Culture cells to the desired density and treat with **GSK761** or DMSO for the desired time.
- Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
- 3. Quench the crosslinking reaction with glycine.
- 4. Harvest and lyse the cells.



- 5. Sonicate the chromatin to shear the DNA into fragments of a desired size range (typically 200-500 bp).
- 6. Pre-clear the chromatin with protein A/G beads.
- 7. Incubate the chromatin overnight with either the anti-SP140 antibody or a control IgG.
- 8. Capture the antibody-protein-DNA complexes with protein A/G beads.
- 9. Wash the beads to remove non-specific binding.
- 10. Elute the complexes from the beads.
- 11. Reverse the crosslinks by heating in the presence of a high salt concentration.
- 12. Treat with RNase A and Proteinase K to remove RNA and protein.
- 13. Purify the immunoprecipitated DNA.
- Data Analysis:
  - ChIP-qPCR: Use primers specific to the promoter regions of known SP140 target genes (e.g., TNF, IL6) to quantify the amount of enriched DNA. Compare the enrichment in GSK761-treated samples to DMSO-treated samples.
  - ChIP-seq: Prepare sequencing libraries from the purified DNA and perform highthroughput sequencing. Align the reads to the genome and perform peak calling to identify SP140 binding sites. Compare the genome-wide binding profiles between **GSK761** and DMSO-treated cells to identify regions where SP140 binding is reduced.

# **Future Directions and Conclusion**

**GSK761** represents a significant advancement in the field of immunomodulatory drug discovery, providing a powerful tool to dissect the role of SP140 in health and disease. The preclinical data strongly support the rationale for targeting SP140 in autoimmune and inflammatory disorders where macrophage and dendritic cell-mediated inflammation is a key driver of pathology.[6] Further investigation into the efficacy of **GSK761** in in vivo models of



these diseases is a critical next step. Additionally, exploring the potential of SP140 inhibition in oncology, as suggested by the preliminary findings in glioma, warrants further research.[13]

In conclusion, **GSK761** is a first-in-class, selective SP140 inhibitor with demonstrated anti-inflammatory properties in key immune cell types. The data presented in this guide highlight the potential of SP140 as a novel therapeutic target and provide a solid foundation for the continued development of SP140 inhibitors for the treatment of a range of human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. An endogenous retrovirus regulates tumor-specific expression of the immune transcriptional regulator SP140 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the transcriptional regulator SP140 in resistance to bacterial infections via repression of type I interferons | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK761 | Epigenetic Reader Domain | | Invivochem [invivochem.com]
- 9. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. biorxiv.org [biorxiv.org]
- 12. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential PMC [pmc.ncbi.nlm.nih.gov]



- 13. SP140 inhibitor suppressing TRIM22 expression regulates glioma progress through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK761 as an SP140 inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857121#gsk761-as-an-sp140-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com